molecular formula C22H14BrClN2O2S B14920765 N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]naphthalene-1-carbohydrazide

N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]naphthalene-1-carbohydrazide

Cat. No.: B14920765
M. Wt: 485.8 g/mol
InChI Key: HUYMXCCCPBIPBR-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a furyl ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases

Scientific Research Applications

N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in viral replication and tumor growth. It achieves this by binding to the active sites of these enzymes, thereby preventing their normal function .

Comparison with Similar Compounds

N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-1-NAPHTHOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H14BrClN2O2S

Molecular Weight

485.8 g/mol

IUPAC Name

N-[(E)-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C22H14BrClN2O2S/c23-20-12-16(28-22(20)29-17-10-8-15(24)9-11-17)13-25-26-21(27)19-7-3-5-14-4-1-2-6-18(14)19/h1-13H,(H,26,27)/b25-13+

InChI Key

HUYMXCCCPBIPBR-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.